An In-depth Technical Guide to 2-Amino-5-chloropyridin-3-ol (CAS 40966-87-8)
An In-depth Technical Guide to 2-Amino-5-chloropyridin-3-ol (CAS 40966-87-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties, applications, and synthetic considerations for the chemical intermediate 2-Amino-5-chloropyridin-3-ol. Due to the specificity of this compound, publicly available experimental data is limited; this document compiles available data and provides illustrative protocols for structurally related compounds to guide research and development efforts.
Core Properties and Safety Information
2-Amino-5-chloropyridin-3-ol is a substituted pyridine derivative. Its trifunctional nature, featuring an amino group, a chloro substituent, and a hydroxyl group, makes it a versatile building block in synthetic chemistry.
Physicochemical Properties
The fundamental physicochemical properties of 2-Amino-5-chloropyridin-3-ol are summarized in the table below, based on data from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 40966-87-8 | [1][2][3] |
| Molecular Formula | C₅H₅ClN₂O | [1][4] |
| Molecular Weight | 144.56 g/mol | [1][2][4] |
| Physical Form | Solid | [2] |
| Melting Point | 198-201°C | [4] |
| Boiling Point | 383.7 ± 42.0 °C (at 760 mmHg, Predicted) | |
| InChI Key | BMRXXBXPVJOAMM-UHFFFAOYSA-N | [2] |
| Purity | Typically ≥98% | [2][4] |
| Storage | 2-8°C, Refrigerator | [2][4] |
Computed Molecular Descriptors
Computational data provides further insight into the molecule's characteristics relevant to drug design and chemical reactivity.
| Descriptor | Value | Source(s) |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 144.0090405 Da | [1] |
| Topological Polar Surface Area | 59.1 Ų | [1] |
| LogP (Predicted) | 0.8 | [1] |
Safety and Hazard Information
2-Amino-5-chloropyridin-3-ol is classified as harmful. Standard laboratory safety protocols, including the use of personal protective equipment (PPE), should be strictly followed.
| Hazard Statement Code | Description | Source(s) |
| H302 | Harmful if swallowed | [1] |
| H312 | Harmful in contact with skin | [1] |
| H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1] |
| H332 | Harmful if inhaled | [1] |
| H335 | May cause respiratory irritation | [1] |
Synthesis and Experimental Protocols
Illustrative Protocol: Synthesis of 2-amino-3-hydroxy-5-chloropyridine
Disclaimer: The following protocol is for the synthesis of an isomer (2-amino-3-hydroxy-5-chloropyridine) and should be adapted and optimized for the target compound. This procedure involves high pressure and temperature and requires appropriate safety precautions and equipment.
Reaction Scheme: Starting Material: 2-amino-3-bromo-5-chloropyridine Reagents: Potassium hydroxide, Copper powder Product: 2-amino-3-hydroxy-5-chloropyridine
Methodology: [5]
-
Reaction Setup: A mixture of 12 parts of potassium hydroxide (85%), 200 parts of water, 10.4 parts of 2-amino-3-bromo-5-chloropyridine, and 0.5 part of copper powder is placed in a suitable autoclave.
-
Reaction Conditions: The vessel is sealed, purged with nitrogen, and the mixture is stirred for 10 hours at 170°C.
-
Work-up:
-
The resulting aqueous solution is cooled and neutralized with concentrated hydrochloric acid.
-
The water is largely evaporated under reduced pressure.
-
The moist residue is extracted twice with hot ethyl acetate.
-
-
Purification:
-
The combined ethyl acetate extracts are treated with activated charcoal to remove impurities.
-
The solvent is evaporated to yield the final product.
-
The reported yield for this specific transformation is approximately 70%.[5]
Applications in Research and Development
2-Amino-5-chloropyridin-3-ol is a valuable intermediate in the synthesis of more complex molecules, primarily for the pharmaceutical and agrochemical industries.[4] Its utility stems from the reactive amino and hydroxyl functional groups, which allow for a wide range of subsequent chemical modifications, and the chloro substituent, which can participate in cross-coupling reactions.[4]
-
Pharmaceuticals: It serves as a building block for bioactive molecules targeting central nervous system (CNS) disorders and inflammatory conditions.[4]
-
Agrochemicals: The scaffold is used in the synthesis of herbicides and insecticides.[4]
-
Medicinal Chemistry: The substituted pyridine ring is a common motif in medicinal chemistry, and this intermediate is valuable for creating complex heterocyclic systems via reactions like Suzuki or Buchwald-Hartwig couplings.[4]
-
Functional Materials: It finds potential use in the development of dyes and other functional materials where nitrogen-containing heterocycles can enhance electronic or stability properties.[4]
Logical Workflow: Role as a Synthetic Intermediate
The following diagram illustrates the logical position of 2-Amino-5-chloropyridin-3-ol as a key intermediate in a typical drug discovery or agrochemical development workflow.
Caption: Role of 2-Amino-5-chloropyridin-3-ol in synthetic workflows.
Analytical Characterization
Specific, publicly available analytical data (NMR, IR, Mass Spectrometry) for 2-Amino-5-chloropyridin-3-ol is scarce. Characterization of this compound would typically involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to determine the number and environment of protons and ¹³C NMR to identify the carbon skeleton.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H (amine), O-H (hydroxyl), C-Cl, and C=C/C=N (aromatic ring) stretches.
-
Mass Spectrometry (MS): To confirm the molecular weight and obtain fragmentation patterns that support the proposed structure.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Researchers synthesizing this compound would need to perform these analyses de novo to confirm its identity and purity.
References
- 1. 2-Amino-5-chloropyridin-3-ol | C5H5ClN2O | CID 10313200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-chloropyridin-3-ol | 40966-87-8 [sigmaaldrich.com]
- 3. 2-Amino-5-chloropyridin-3-ol | CAS#:40966-87-8 | Chemsrc [chemsrc.com]
- 4. 2-Amino-5-chloropyridin-3-ol [myskinrecipes.com]
- 5. prepchem.com [prepchem.com]

